molecular formula C5H10BF3KNO B1493799 Potassium (morpholin-4-YL)methyltrifluoroborate CAS No. 936329-94-1

Potassium (morpholin-4-YL)methyltrifluoroborate

Cat. No. B1493799
CAS RN: 936329-94-1
M. Wt: 207.05 g/mol
InChI Key: KYDJCUCIKMUKQU-UHFFFAOYSA-N
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Description

Potassium (morpholin-4-YL)methyltrifluoroborate is a chemical compound with the CAS Number: 936329-94-1 . It contains potassium, morpholine, methyl, and trifluoroborate groups . It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .


Molecular Structure Analysis

The molecular formula of Potassium (morpholin-4-YL)methyltrifluoroborate is C5H10BF3NO.K . The InChI code is 1S/C5H10BF3NO.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 . The molecular weight is 207.05 g/mol .


Physical And Chemical Properties Analysis

Potassium (morpholin-4-YL)methyltrifluoroborate is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Proteomics Research

Potassium (morpholin-4-YL)methyltrifluoroborate is utilized in proteomics research . This field involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique properties make it suitable for tagging and identifying proteins, which is crucial for understanding cellular processes and disease mechanisms.

Chemical Synthesis

In chemical synthesis , this compound serves as a versatile building block . It’s particularly useful in the synthesis of complex organic molecules due to its reactivity with various functional groups. This makes it a valuable reagent in the development of pharmaceuticals and new materials.

Material Science

The application in material science stems from its ability to modify surface properties . Researchers can use it to create coatings or additives that enhance the durability or functionality of materials, which is essential for advancing technologies in industries like aerospace and electronics.

Chromatography

Potassium (morpholin-4-YL)methyltrifluoroborate finds use in chromatography as a stationary phase modifier . It helps in the separation of complex mixtures by altering the retention times of different molecules, thus improving the resolution and accuracy of chromatographic analyses.

Analytical Chemistry

In analytical chemistry , it’s employed as a standard or reference compound . Its well-defined structure and stability under various conditions make it ideal for calibrating instruments and validating analytical methods, ensuring the reliability of experimental data.

Boron Neutron Capture Therapy (BNCT)

This compound has potential applications in Boron Neutron Capture Therapy (BNCT) . BNCT is a type of radiation therapy for treating cancer. The boron in the compound can be used to target tumor cells, which are then irradiated with neutrons, causing selective cell destruction.

Safety and Hazards

Potassium (morpholin-4-YL)methyltrifluoroborate should be handled with care to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

potassium;trifluoro(morpholin-4-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NO.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDJCUCIKMUKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCOCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670569
Record name Potassium trifluoro[(morpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (morpholin-4-YL)methyltrifluoroborate

CAS RN

936329-94-1
Record name Potassium trifluoro[(morpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (Morpholinium-4-yl-methyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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